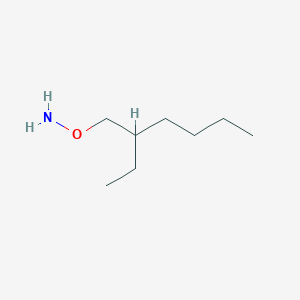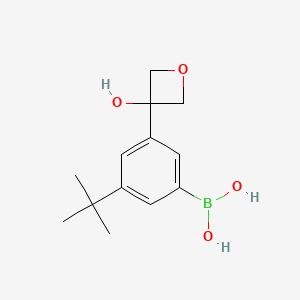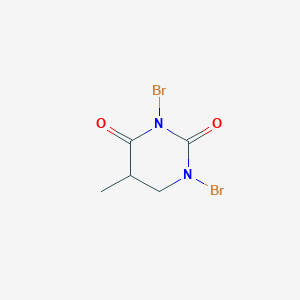
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- typically involves the reaction of thiourea with monochloroacetic acid, followed by cyclization with hydrazine derivatives . Another method includes the use of thiocyanate and alkyl isothiocyanate with hydrazide or acetamide, followed by treatment with ethyl bromoacetate and sodium acetate .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles, basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as urease and acetylcholinesterase, which are crucial for various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its biological effects.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
91260-00-3 |
|---|---|
Fórmula molecular |
C6H7N3OS2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
2-methyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H7N3OS2/c1-4-9(5(10)2-11-4)6-8-7-3-12-6/h3-4H,2H2,1H3 |
Clave InChI |
IHFWQEMECIOYEY-UHFFFAOYSA-N |
SMILES canónico |
CC1N(C(=O)CS1)C2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)









